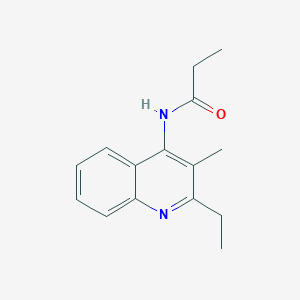
N-(2-ethyl-3-methyl-4-quinolinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-ethyl-3-methyl-4-quinolinyl)propanamide and related compounds involves several chemical reactions, including Michael reactions, Friedel–Crafts reactions, and nucleophilic substitution reactions. For instance, the chemoselective Michael reaction has been utilized to prepare quinoxaline derivatives by reacting acrylic acid with 3-phenylquinoxaline-2(1H)-thione, which is produced via a novel thiation method from 3-phenylquinoxalin-2(1H)-one (El Rayes et al., 2019). Additionally, domino processes have been employed to generate quinoline-3-carboxylic acid ethyl esters, showcasing the versatility of synthesis routes for compounds with quinoline cores (Tummatorn et al., 2013).
Molecular Structure Analysis
The molecular structure of N-(2-ethyl-3-methyl-4-quinolinyl)propanamide and its derivatives is characterized by various spectroscopic techniques, including 1H and 13C NMR, FTIR, and UV–Vis spectroscopy. Detailed structural analysis through X-ray crystallography reveals the conformations and stereochemistry of these compounds, highlighting the significance of the quinoline moiety and its substitutions in determining the molecular architecture and potential biological interactions (Xiang, 2004).
Chemical Reactions and Properties
Chemical reactions involving N-(2-ethyl-3-methyl-4-quinolinyl)propanamide span a wide range, from its synthesis involving complex reactions to its engagement in forming supramolecular complexes and undergoing various organic transformations. For example, Schiff base ligands derived from quinoline compounds have been synthesized for the development of IIB supramolecular complexes, indicating the compound's versatility in chemical reactions and its potential for forming structurally diverse derivatives (Wang et al., 2016).
科学的研究の応用
Anticancer Activities
Quinoline derivatives have shown significant potential in anticancer research, offering a versatile scaffold for the synthesis of compounds with antiproliferative properties. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding derivatives exhibited notable antiproliferative activity against human HCT-116 and MCF-7 cell lines, highlighting the quinoxaline ring as a promising structure for cancer drug development (El Rayes et al., 2019).
Chemosensor Development
Quinoline derivatives are also utilized in the development of chemosensors, particularly for metal ions, which play crucial roles in environmental monitoring and biological processes. A quinoline-based chemosensor demonstrated remarkable fluorescence enhancement in the presence of Zn2+ ions, offering a tool for the detection and quantification of Zn2+ in aqueous media (Kim et al., 2016).
Neuroprotection
Quinoline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been explored for their neuroprotective effects, particularly against cerebral ischemia. NBQX acts as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, showcasing the potential of quinoline derivatives in developing treatments for neurological conditions (Sheardown et al., 1990).
Corrosion Inhibition
In the field of material science, quinoline derivatives have been investigated for their corrosion inhibition properties, providing insights into the development of more effective and environmentally friendly corrosion inhibitors for metals in acidic environments. Quantum chemical calculations on quinoxalines have shown a significant relationship between their molecular structure and inhibition efficiency, suggesting their application in corrosion protection (Zarrouk et al., 2014).
Antiviral Activities
Furthermore, quinoline derivatives have been synthesized and evaluated for their antiviral activities. For example, (quinazolin-4-ylamino)methylphosphonates were prepared and displayed varying degrees of anti-Tobacco mosaic virus (TMV) activity, indicating the potential of quinoline derivatives in antiviral drug development (Luo et al., 2012).
将来の方向性
特性
IUPAC Name |
N-(2-ethyl-3-methylquinolin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-4-12-10(3)15(17-14(18)5-2)11-8-6-7-9-13(11)16-12/h6-9H,4-5H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNYEVUYPXEERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-3-methylquinolin-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571509.png)
![4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5571510.png)
![3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571523.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)
![2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571555.png)
![4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5571565.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5571569.png)

![1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid](/img/structure/B5571596.png)